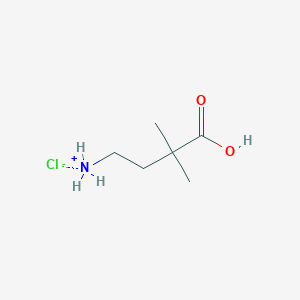
(3-carboxy-3-methylbutyl)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-carboxy-3-methylbutyl)azanium;chloride typically involves the reaction of γ-butyrobetaine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
(3-carboxy-3-methylbutyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(3-carboxy-3-methylbutyl)azanium;chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of L-carnitine and is studied for its effects on gut microbiota.
Medicine: Research has shown its involvement in cardiovascular health, particularly in relation to arteriosclerosis.
Industry: It is used in the production of supplements and pharmaceuticals
Mechanism of Action
The mechanism of action of (3-carboxy-3-methylbutyl)azanium;chloride involves its role as an intermediate metabolite in the conversion of L-carnitine to trimethylamine N-oxide (TMAO) by gut microbes. This process is implicated in cardiovascular health, as elevated levels of TMAO are associated with arteriosclerosis and long-term cardiovascular risk .
Comparison with Similar Compounds
Similar Compounds
γ-butyrobetaine: The precursor to (3-carboxy-3-methylbutyl)azanium;chloride.
L-carnitine: A related compound involved in fatty acid metabolism.
Trimethylamine N-oxide (TMAO): A metabolite produced from this compound
Uniqueness
This compound is unique due to its specific role in the metabolism of L-carnitine and its implications for cardiovascular health. Its production by gut microbes and subsequent conversion to TMAO distinguishes it from other related compounds .
Properties
IUPAC Name |
(3-carboxy-3-methylbutyl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3-4-7)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYVPNQCVJSPPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[NH3+])C(=O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC[NH3+])C(=O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)




![N-benzyl-3,4-dimethoxy-N-(2-oxo-2-{(2E)-2-[4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}ethyl)benzenesulfonamide (non-preferred name)](/img/structure/B7720988.png)
![3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B7720989.png)
![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)
![N-(2-methoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7720995.png)
![N'-[1-(4-methoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7721003.png)
![2-[4-(Phenylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7721008.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7721013.png)
